molecular formula C14H19N3S B12950407 4-{[5-(1H-Imidazol-1-yl)pentyl]sulfanyl}aniline CAS No. 88138-79-8

4-{[5-(1H-Imidazol-1-yl)pentyl]sulfanyl}aniline

Cat. No.: B12950407
CAS No.: 88138-79-8
M. Wt: 261.39 g/mol
InChI Key: CSPAUWSKBDDYBQ-UHFFFAOYSA-N
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Description

4-{[5-(1H-Imidazol-1-yl)pentyl]sulfanyl}aniline is a chemical compound that features an imidazole ring, a pentyl chain, and an aniline group connected via a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[5-(1H-Imidazol-1-yl)pentyl]sulfanyl}aniline typically involves a multi-step process. One common method starts with the reaction of 1H-imidazole with a suitable halogenated pentane derivative to form the imidazolyl-pentyl intermediate. This intermediate is then reacted with 4-aminothiophenol under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-{[5-(1H-Imidazol-1-yl)pentyl]sulfanyl}aniline can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the aniline ring.

Scientific Research Applications

4-{[5-(1H-Imidazol-1-yl)pentyl]sulfanyl}aniline has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of 4-{[5-(1H-Imidazol-1-yl)pentyl]sulfanyl}aniline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The imidazole ring can interact with metal ions or participate in hydrogen bonding, while the aniline group can engage in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    4-(Imidazol-1-yl)aniline: Lacks the pentylsulfanyl chain, making it less hydrophobic and potentially less bioavailable.

    3,5-Di(4-imidazol-1-yl)phenyl: Contains multiple imidazole rings, which may enhance its binding affinity to metal ions but also increase its complexity.

Uniqueness

4-{[5-(1H-Imidazol-1-yl)pentyl]sulfanyl}aniline is unique due to its combination of an imidazole ring, a flexible pentyl chain, and an aniline group. This structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications in chemistry, biology, and materials science.

Properties

CAS No.

88138-79-8

Molecular Formula

C14H19N3S

Molecular Weight

261.39 g/mol

IUPAC Name

4-(5-imidazol-1-ylpentylsulfanyl)aniline

InChI

InChI=1S/C14H19N3S/c15-13-4-6-14(7-5-13)18-11-3-1-2-9-17-10-8-16-12-17/h4-8,10,12H,1-3,9,11,15H2

InChI Key

CSPAUWSKBDDYBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)SCCCCCN2C=CN=C2

Origin of Product

United States

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